molecular formula C21H21N3O3 B6107346 3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide

3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide

Cat. No. B6107346
M. Wt: 363.4 g/mol
InChI Key: IWLYEPIQQPYKEE-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide, commonly known as BDP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. BDP is a member of the benzodioxole class of compounds, which are well-known for their diverse biological activities.

Mechanism of Action

BDP is a potent inhibitor of HDACs, which are enzymes involved in the regulation of gene expression. HDACs remove acetyl groups from histones, leading to the repression of gene expression. BDP inhibits HDAC activity, leading to an increase in histone acetylation and gene expression. This mechanism of action is thought to be responsible for the anti-inflammatory and anti-cancer properties of BDP.
Biochemical and Physiological Effects:
BDP has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. BDP has been found to have a low toxicity profile, making it a promising candidate for further therapeutic development.

Advantages and Limitations for Lab Experiments

BDP has several advantages over other HDAC inhibitors, including its high potency and selectivity for HDACs. However, it also has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations can be overcome through the use of appropriate solvents and the careful design of experiments.

Future Directions

There are several potential future directions for the use of BDP in scientific research. One potential application is in the development of new cancer therapies. BDP has been shown to be effective in inducing apoptosis in cancer cells and inhibiting their proliferation. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. BDP's anti-inflammatory properties make it a promising candidate for further development in this area. Finally, BDP could be used as a tool to investigate the role of HDACs in various biological processes, including gene expression, cell proliferation, and differentiation.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide, or BDP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. BDP has been found to exhibit anti-inflammatory, anti-cancer, and anti-fungal activities, and has been used as a tool to investigate the role of HDACs in various biological processes. BDP has several advantages over other HDAC inhibitors, but also has some limitations that can be overcome through careful experimental design. There are several potential future directions for the use of BDP in scientific research, including the development of new cancer therapies and the treatment of inflammatory diseases.

Synthesis Methods

BDP can be synthesized through a multi-step process that involves the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with 1,2-diaminoethane, followed by the reaction with 1H-imidazole-4-carboxylic acid and phenyl isocyanate. The final product is obtained through a purification process involving column chromatography.

Scientific Research Applications

BDP has been extensively studied for its potential therapeutic properties in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fungal activities. BDP has been used as a tool to investigate the role of histone deacetylases (HDACs) in cancer cell growth and differentiation. It has also been used to study the mechanisms of action of various drugs, including antipsychotics and antidepressants.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-21(23-9-8-17-12-22-13-24-17)11-18(15-4-2-1-3-5-15)16-6-7-19-20(10-16)27-14-26-19/h1-7,10,12-13,18H,8-9,11,14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLYEPIQQPYKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCCC3=CN=CN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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